Sulfosuccinimidobiotin

Biotinylation Protein Labeling Aqueous Chemistry

Avoid experimental failure from inappropriate biotinylation reagent selection. Non-sulfonated NHS-Biotin requires organic solvents that can denature proteins and permeabilize membranes, while longer-chain analogs modify different lysine residues. - **Cell-Impermeant Labeling:** The charged sulfonate group enables exclusive cell surface proteome labeling without penetrating the plasma membrane, ideal for receptor internalization tracking. - **Aqueous Compatibility:** Directly soluble in PBS or standard buffers, preserving protein structure and function-no denaturing organic solvents required. - **High-Resolution Footprinting:** The minimal 13.5 Å spacer arm labels only the most solvent-exposed lysine residues, enabling precise topological mapping that longer-chain reagents cannot achieve.

Molecular Formula C14H19N3O8S2
Molecular Weight 421.5 g/mol
CAS No. 105248-43-9
Cat. No. B217610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfosuccinimidobiotin
CAS105248-43-9
Synonymsiotinyl-N-hydroxysulfosuccinimide ester
NHSS-biotin
SNHS-biotin
sulfosuccinimide-biotin
sulfosuccinimidobiotin
Molecular FormulaC14H19N3O8S2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
InChIInChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24)
InChIKeyYCZTUBHUGXHSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfosuccinimidobiotin Overview


Sulfosuccinimidobiotin (Sulfo-NHS-Biotin; CAS 105248-43-9) is a water-soluble, amine-reactive biotinylation reagent designed for labeling proteins, antibodies, and other primary amine-containing macromolecules . It is a sulfo-N-hydroxysuccinimide ester analog of biotin, where the charged sulfonate group confers distinct physicochemical properties that differentiate it from its non-sulfonated counterpart, NHS-Biotin . This compound is a foundational tool in the broader family of biotinylating agents used for detection, purification, and immobilization studies in conjunction with streptavidin-based systems.

Aqueous labeling
Water-soluble reagent for direct use in buffers without organic co-solvents.
Cell surface specificity
Membrane-impermeant: restricts biotinylation to extracellular protein domains.
Structural probes
Short 13.5 Å spacer arm for minimal steric perturbation in footprinting studies.

Sulfosuccinimidobiotin Substitution Risks


Generic substitution among biotinylation reagents is highly problematic due to critical differences in solubility, cell permeability, spacer arm length, and steric accessibility. Non-sulfonated NHS-Biotin is membrane-permeable and requires organic solvents, making it unsuitable for exclusive cell surface labeling or workflows sensitive to solvent exposure . Conversely, longer-chain sulfonated analogs like Sulfo-NHS-LC-Biotin introduce a 22.4 Å spacer arm, which alters the set of accessible lysine residues on a target protein compared to the 13.5 Å arm of Sulfo-NHS-Biotin [1]. These fundamental differences in molecular reach and environmental compatibility mean that substituting one reagent for another without validation can lead to failed experiments, non-specific labeling, or incorrect structural inferences [1].

Solubility Non-sulfonated NHS-Biotin requires DMSO or DMF; direct substitution may introduce solvent-induced protein denaturation.
Permeability Membrane-permeable analogs (e.g., NHS-Biotin) label intracellular compartments, confounding cell surface-specific workflows.
Spacer arm Longer-chain sulfo-NHS-LC analogs (22.4–30.5 Å) alter lysine accessibility profiles and may miss residues probed by the short arm.

Sulfosuccinimidobiotin Comparative Evidence


Aqueous vs. Organic Solubility

Sulfosuccinimidobiotin (Sulfo-NHS-Biotin) demonstrates high water solubility, enabling direct use in aqueous buffers. In contrast, its closest non-sulfonated analog, NHS-Biotin, is insoluble in water and requires dissolution in organic solvents such as DMSO or DMF . This difference is due to the negatively charged sulfonate group on the sulfo-NHS ester .

Aqueous vs. organic solubility
Data to verify
Soluble (25 mM) vs. insoluble in water
Supports aqueous-only labeling workflows.
Based on supplier specifications; confirm with lot-specific COA.
Biotinylation Protein Labeling Aqueous Chemistry

Membrane Permeability

Sulfosuccinimidobiotin is a membrane-impermeable reagent, restricting its labeling to cell surface proteins only . Its non-sulfonated analog, NHS-Biotin, is membrane-permeable and can enter cells to label intracellular targets . The charged sulfonate group prevents the molecule from crossing the lipid bilayer .

Membrane permeability
Data to verify
Impermeant vs. cell-permeant analog
Enables exclusive cell surface labeling.
Product literature; validate in model system.
Cell Surface Labeling Intracellular Labeling Biotinylation

Spacer Arm Length

Sulfosuccinimidobiotin has a short spacer arm length of 13.5 Å . This is significantly shorter than its long-chain analogs, Sulfo-NHS-LC-Biotin (22.4 Å) and Sulfo-NHS-LC-LC-Biotin (30.5 Å) [1][2]. The spacer arm length is a critical parameter that determines the steric reach of the biotin moiety from the conjugated primary amine.

Spacer arm length
Class-level
13.5 Å
Short arm minimizes steric hindrance for exposed lysine probing.
Calculated from structure; 8.9–17.0 Å shorter than LC analogs.
Protein Structure Solvent Accessibility Biotinylation

Differential Lysine Labeling in IL-1β

In a head-to-head study, recombinant human interleukin-1 beta (rIL-1β) was modified with a 10-fold molar excess of either sulfosuccinimidobiotin (sulfo-NHS-biotin) or sulfosuccinimidyl 6-(biotinamido) hexanoate (sulfo-NHS-LC-biotin). While both reagents modified the N-terminal alanine, lysine 93, and lysine 94, a protein product modified at lysine 103 was obtained only with sulfo-NHS-biotin [1]. This demonstrates that the two reagents have distinct steric accessibility profiles despite both being water-soluble and membrane-impermeable.

Lysine labeling in IL-1β
Head-to-head
Lys103 labeled only by sulfo-NHS-biotin
Unique accessibility to a partially buried residue.
10-fold molar excess, rIL-1β study (Yem et al.).
Protein Footprinting Interleukin-1 Structure-Function

Sulfosuccinimidobiotin Applications


Selective Cell Surface Protein Labeling

Procure Sulfosuccinimidobiotin when the research goal requires exclusive labeling of the cell surface proteome without penetrating the plasma membrane . This application leverages its key differentiator of being a cell-impermeant, water-soluble reagent. For instance, it is ideal for tracking membrane protein trafficking, quantifying receptor internalization, or preparing cells for separation via streptavidin-conjugated magnetic beads, as it avoids confounding signals from intracellular biotinylation .

Aqueous-Phase Antibody Biotinylation

Choose this reagent for conjugating biotin to antibodies or other proteins that are sensitive to denaturation by organic solvents . Its high water solubility allows the labeling reaction to be carried out in standard aqueous buffers like PBS, preserving protein structure and function. This contrasts with the use of non-sulfonated NHS-Biotin, which must first be dissolved in DMSO or DMF, a step that can induce aggregation or loss of activity in delicate protein therapeutics or reagents [1].

Protein Footprinting Studies

Utilize Sulfosuccinimidobiotin in structural biology workflows as a probe for mapping the solvent-accessible surface of proteins . Its short 13.5 Å spacer arm is critical for footprinting experiments where a minimally perturbing label is required to identify the most exposed lysine residues . The direct comparative evidence shows it can access and label residues that are not modified by longer-chain sulfonated analogs, making it the preferred tool for high-resolution topological mapping [1].

Minimal Linker Bioconjugation

In bioconjugation chemistry, Sulfosuccinimidobiotin serves as the precursor of choice when a minimal linker length between the target molecule and the biotin affinity tag is essential . This is particularly relevant in applications where a long, flexible linker could introduce unwanted conformational dynamics or non-specific binding. The 13.5 Å arm is the shortest available among common amine-reactive biotinylation reagents, providing the most compact biotinylated product possible [1].

Application
Selection Property
Validation Focus
Cell surface protein labeling
Membrane-impermeant, water-soluble
Extracellular domain specificity; absence of intracellular signal
Antibody biotinylation in buffer
Aqueous compatibility, no organic co-solvent
Protein integrity and activity retention post-labeling
Protein footprinting / solvent accessibility
Short 13.5 Å spacer arm
High-resolution topological mapping of exposed lysines
Minimal linker bioconjugation
Compact biotin tag with minimal mass addition
Reduced steric and conformational perturbation in conjugates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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